Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate
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Overview
Description
Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate is an organic compound with the molecular formula C11H14N4O2 and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyanopyrimidine ring, and a methylcarbamate moiety. It is commonly used in research and development, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate typically involves the reaction of 2-cyanopyrimidine with tert-butyl chloroformate and a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanopyrimidine ring into different functional groups.
Scientific Research Applications
Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl (2-cyanopyrimidin-5-YL)methylcarbamate can be compared with other similar compounds, such as:
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound has a similar structure but with different functional groups, leading to distinct chemical and biological properties.
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate:
Tert-butyl (2-hydroxyethyl)(methyl)carbamate: This compound has a hydroxyethyl group, making it suitable for different chemical reactions and uses.
Properties
Molecular Formula |
C11H14N4O2 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-[(2-cyanopyrimidin-5-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-7-8-5-13-9(4-12)14-6-8/h5-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
CTZOJSVMLQRBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(N=C1)C#N |
Origin of Product |
United States |
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